molecular formula C8H11NO2 B6146972 3-cyanocyclohexane-1-carboxylic acid CAS No. 1782203-15-9

3-cyanocyclohexane-1-carboxylic acid

Cat. No.: B6146972
CAS No.: 1782203-15-9
M. Wt: 153.18 g/mol
InChI Key: DZUSIUVUMQJGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanocyclohexane-1-carboxylic acid (CAS 1782203-15-9) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This cyclohexane derivative is characterized by the presence of both a carboxylic acid and a nitrile (cyanide) functional group, making it a valuable bifunctional synthetic intermediate in medicinal chemistry and drug discovery research. While specific biological data for this compound is limited, its core structure is highly relevant in pharmaceutical research. Compounds featuring the cyclohexane-1-carboxylic acid scaffold are of significant interest due to their diverse biological activities . For instance, closely related amidrazone derivatives incorporating a cyclohexane-carboxylic acid moiety have demonstrated notable anti-inflammatory properties by inhibiting the secretion of key pro-inflammatory cytokines such as TNF-α and IL-6 in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs) . Furthermore, such structural analogues have also shown antiproliferative and antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The nitrile group serves as a versatile handle for chemical transformation, allowing researchers to synthesize a wide array of more complex molecules, such as amides, amines, and carboxylic acids, for structure-activity relationship (SAR) studies . As such, this compound is a promising building block for the discovery and development of new therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782203-15-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyanocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)

InChI Key

DZUSIUVUMQJGST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)C#N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyanocyclohexane 1 Carboxylic Acid and Its Analogues

Stereoselective Synthesis and Diastereomeric Control in Cyclohexane (B81311) Derivatives

The non-planar, chair-like conformation of the cyclohexane ring dictates the spatial orientation of its substituents as either axial or equatorial. The generation of multiple stereogenic centers requires sophisticated strategies to control the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. Organocatalytic domino or cascade reactions have become a powerful tool for constructing complex, multi-functionalized cyclohexane frameworks from simple precursors in a single pot. rsc.org

Cis- and Trans-Isomer Specific Approaches

The relative orientation of substituents on the cyclohexane ring, described as cis (on the same face) or trans (on opposite faces), is critical for a molecule's biological activity and physical properties. The synthesis of specific diastereomers of 3-cyanocyclohexane-1-carboxylic acid relies on stereocontrolled reactions.

Hydrogenation of substituted aromatic precursors is a common method where the choice of catalyst and conditions can influence the stereochemical outcome. For instance, the hydrogenation of substituted benzoic acids can lead to mixtures of cis and trans cyclohexanecarboxylic acids. wmich.edu Similarly, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid has been achieved, demonstrating that the different isomers can exhibit distinct physical properties; in that case, the trans isomer displayed liquid-crystal characteristics while the cis isomer did not. osti.gov

Another approach involves leveraging the stereochemistry of a cyclic starting material. For example, a synthesis of (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid, an analogue of the target compound, started from a mixture of cis and trans cyclohexane-1,3-dicarboxylic acid, which was converted to the pure cis-anhydride. researchgate.net This cis-precursor locked in the relative stereochemistry for subsequent transformations. researchgate.net Separation of pre-existing diastereomeric mixtures is also a viable strategy, often accomplished through crystallization or chromatography. acs.orgmdpi.com

Table 1: Comparison of Synthetic Approaches for Cis/Trans Isomers

Method Description Key Feature Example Compound(s)
Catalytic Hydrogenation Reduction of an aromatic or unsaturated cyclic precursor. The stereochemical outcome can be influenced by catalyst, solvent, and substrate. 3-Methylcyclohexanecarboxylic acid wmich.edu
Cycloaddition Reactions Diels-Alder reaction to form the cyclohexene ring with defined stereochemistry. The stereochemistry of the dienophile is retained in the product. 3-Cyclohexene-1-carboxylic acid google.com
Use of Cyclic Precursors Starting with a cyclic anhydride or lactone to fix the relative stereochemistry. Locks substituents into a specific (often cis) orientation. cis-Cyclohexane-1,3-dicarboxylic anhydride researchgate.net

| Isomer Separation | Treating a mixture of isomers with an acid to selectively precipitate one form. google.com | Exploits differences in physical properties like solubility. google.com | cis/trans-Isomers of substituted cyclopropane carboxylic acids google.com |

Enantioselective Synthesis via Chiral Catalysis or Auxiliary Control

Producing a single enantiomer of a chiral molecule is crucial in pharmaceutical development. This is achieved either by using a small amount of a chiral catalyst to direct the reaction or by temporarily attaching a chiral auxiliary to the substrate. wikipedia.org

Chiral Catalysis: Asymmetric organocatalysis has emerged as a highly effective method for synthesizing enantiomerically enriched cyclohexane derivatives. nih.govrsc.org These reactions often involve a cascade or domino sequence where multiple bonds and stereocenters are formed in one pot with high stereocontrol. rsc.org For example, a one-pot reaction using a chiral amino-squaramide catalyst can promote a Michael addition, which is followed by a subsequent base-catalyzed domino sequence to yield highly functionalized cyclohexanes with excellent diastereoselectivity (>30:1 dr) and enantioselectivity (96–99% ee). rsc.org Chiral cyclohexane diamine derivatives are also widely employed as versatile ligands in asymmetric metal catalysis. myuchem.com

Chiral Auxiliary Control: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Evans' oxazolidinones are a well-known class of auxiliaries used to direct alkylation and aldol (B89426) reactions. slideshare.net In the context of cyclohexane derivatives, chiral diols such as (S,S)-cyclohexane-1,2-diol have been used as acetal auxiliaries to direct the diastereoselective alkylation of β-keto esters, which can then be converted into optically active α,α-disubstituted amino acids. nih.gov The auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, unhindered face. wikipedia.org

Table 2: Examples of Chiral Methodologies for Cyclohexane Synthesis

Methodology Reagent/System Mechanism Outcome
Organocatalysis Chiral amino-squaramide catalyst nih.govrsc.org Asymmetric Michael-Michael-1,2-addition cascade reaction. nih.govrsc.org Highly functionalized cyclohexanes with up to five stereocenters; >99% ee. rsc.org
Metal Catalysis Chiral cyclohexane diamine metal complexes myuchem.com Creates a chiral environment around the metal center, directing substrate approach. Enantiomerically pure compounds. myuchem.com
Auxiliary Control (S,S)-cyclohexane-1,2-diol nih.gov Forms a chiral acetal, directing diastereoselective alkylation of an enol ether. nih.gov β-keto esters with a chiral quaternary carbon; 92->95% de. nih.gov

| Auxiliary Control | Evans' oxazolidinones slideshare.net | Forms a chiral imide, where the auxiliary shields one face of the enolate from alkylating agents. slideshare.net | Asymmetric alkylation products. |

Functional Group Interconversion Strategies for Carboxylic Acid and Nitrile Moieties

Often, a synthetic route will focus first on constructing the core cyclohexane ring with the correct stereochemistry, followed by the modification or introduction of the required functional groups. For this compound, this involves the formation of the nitrile (-CN) and carboxylic acid (-COOH) groups from suitable precursors.

Nitrile Formation from Precursors

The nitrile functional group is a versatile synthetic intermediate that can be introduced through several reliable methods. chemistrysteps.commasterorganicchemistry.com

One of the most common approaches is the nucleophilic substitution of an alkyl halide with a cyanide salt. chemistrysteps.comlibretexts.org A cyclohexane ring bearing a good leaving group, such as a bromide or tosylate, can be heated with sodium or potassium cyanide in an Sₙ2 reaction to install the cyano group. libretexts.orgchemguide.co.uk This method is effective for primary and secondary halides and has the advantage of extending the carbon chain by one carbon. libretexts.org

Another primary method is the dehydration of a primary amide. chemistrysteps.com A precursor such as cyclohexanecarboxamide can be treated with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to eliminate water and form the corresponding nitrile. libretexts.orglibretexts.org

Table 3: Common Methods for Nitrile Synthesis

Precursor Reagent(s) Reaction Type Key Considerations
Alkyl Halide NaCN or KCN chemistrysteps.comchemguide.co.uk Nucleophilic Substitution (Sₙ2) Best for 1° and 2° halides. libretexts.org Avoids aqueous solvents to prevent formation of alcohol side-products. chemguide.co.uk
Primary Amide SOCl₂, P₄O₁₀, or POCl₃ libretexts.org Dehydration A powerful and direct conversion of the amide functional group. libretexts.org

| Aldehyde/Ketone | HCN (or NaCN/H⁺) | Nucleophilic Addition | Forms a cyanohydrin, introducing both a nitrile and a hydroxyl group. libretexts.orglibretexts.org |

Carboxylic Acid Formation from Precursors

The carboxylic acid moiety can be synthesized through the transformation of several other functional groups.

A direct and highly relevant method is the hydrolysis of a nitrile. libretexts.org The cyano group of a precursor, such as a cyanocyclohexane derivative, can be converted to a carboxylic acid under either acidic or basic aqueous conditions. libretexts.org The reaction proceeds through an amide intermediate. libretexts.org This pathway is particularly useful as it allows the nitrile group to serve as a precursor to the carboxylic acid.

Other established methods include the oxidation of primary alcohols or aldehydes on the cyclohexane ring. libretexts.org Alternatively, a Grignard reagent can be formed from a cyclohexyl halide, which is then carboxylated by bubbling carbon dioxide through the solution, followed by an acidic workup. mnstate.eduyoutube.com This method, like nitrile synthesis from a halide, adds one carbon atom to the molecular skeleton. youtube.com

Table 4: Selected Methods for Carboxylic Acid Synthesis

Precursor Reagent(s) Reaction Type Key Features
Nitrile H₃O⁺ or NaOH, H₂O then H₃O⁺ libretexts.orglibretexts.org Hydrolysis A direct conversion useful for bifunctional molecules. libretexts.org
Alkyl Halide 1. Mg, ether; 2. CO₂; 3. H₃O⁺ mnstate.eduyoutube.com Grignard Carboxylation Extends the carbon chain by one carbon. youtube.com
Primary Alcohol CrO₃, KMnO₄, or other strong oxidants Oxidation A common transformation of an available alcohol group. libretexts.org

| Alkene | 1. O₃; 2. H₂O₂ youtube.com | Oxidative Cleavage (Ozonolysis) | Cleaves a C=C bond within a ring to form a dicarboxylic acid. youtube.com |

Chemo- and Regioselective Preparations of this compound Scaffolds

The synthesis of a molecule with two different reactive functional groups, like this compound, requires careful control of chemo- and regioselectivity. Chemoselectivity is the ability to react with one functional group in the presence of another, while regioselectivity is the control of the position at which a reaction occurs.

A classic strategy for establishing the regiochemistry of a cyclohexane ring is the Diels-Alder [4+2] cycloaddition reaction. google.com For example, the reaction between 1,3-butadiene and acrylic acid produces 3-cyclohexene-1-carboxylic acid. google.com The initial placement of the carboxylic acid group at position 1 is defined by the dienophile. Subsequent functionalization of the double bond or other positions on the ring can then be used to introduce the cyano group at the desired C-3 position. Hydrogenation of the double bond completes the synthesis of the saturated cyclohexane core. google.com

Controlling the regioselectivity in reactions on an existing cyclohexane ring is also critical. For instance, the synthesis of 1,2,4,5-tetrasubstituted cyclohexane derivatives has been achieved through selective addition reactions to a cyclohexene precursor, demonstrating that the choice of reagents can direct the formation of specific regioisomers. researchgate.net In syntheses targeting specific scaffolds, intramolecular cyclizations can also be highly regioselective, guided by the inherent reactivity and proximity of the involved functional groups. mdpi.com The challenge lies in designing a synthetic sequence where each step proceeds at the intended position without affecting other functional groups or positions on the ring.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for developing sustainable industrial processes. For a molecule such as this compound, which contains two reactive functional groups, designing synthetic routes that are both efficient and environmentally benign is a key challenge. Green chemistry focuses on minimizing waste, avoiding hazardous substances, and maximizing the incorporation of all starting materials into the final product. The following sections explore key green chemistry concepts as they apply to the synthesis of this compound and its close structural analogues.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, a highly atom-economical, solvent-free method for its isomer, 4-cyanocyclohexane-1-carboxylic acid, has been developed. This process involves the comproportionation of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane.

Reaction Scheme for a High Atom Economy Synthesis of an Analogue:

1,4-Cyclohexanedicarboxylic Acid + 1,4-Dicyanocyclohexane ⇌ 2 * 4-Cyanocyclohexane-1-carboxylic acid

To illustrate the concept, a comparison of the theoretical atom economy for different reaction types that could be envisioned for such a synthesis is presented below.

Reaction TypeGeneric EquationTheoretical Atom EconomyWaste Products
Comproportionation A-X + A-Y → 2 A-Z100%None (in theory)
Addition A + B → C100%None
Substitution A-B + C-D → A-C + B-D< 100%Stoichiometric byproducts (B-D)
Elimination A-B → A + B< 100%Part of the starting material becomes waste

This table provides an interactive comparison of the theoretical atom economy for various reaction types.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Solvent-Free Synthesis: The aforementioned microwave-assisted synthesis of 4-cyanocyclohexane-1-carboxylic acid is a prime example of a solvent-free reaction. orgsyn.org By heating a mixture of the solid reactants directly, the need for a solvent is completely avoided. This approach offers several advantages:

Reduced Waste: Eliminates solvent waste, which is often a major contributor to the total waste stream of a process.

Simplified Purification: The final product can often be isolated without complex extraction or distillation steps.

Enhanced Reaction Rates: High concentrations of reactants can lead to faster reaction times.

Environmentally Benign Solvent Systems: When a solvent is necessary, green chemistry advocates for substitutes that are less hazardous to human health and the environment. While no specific syntheses of this compound using these solvents are documented, their application in the synthesis of related nitrile and carboxylic acid compounds is well-established.

Solvent TypeExamplesRationale for "Green" ClassificationPotential Application
Water H₂ONon-toxic, non-flammable, readily available, low cost.Hydrolysis of a nitrile precursor or enzymatic reactions. youtube.com
Supercritical Fluids Supercritical CO₂Non-toxic, non-flammable, easily removed from the product.Can replace hazardous organic solvents in extractions or as a reaction medium.
Ionic Liquids (ILs) [BMIM][BF₄]Low volatility, high thermal stability, tunable properties.Can act as both solvent and catalyst, potentially improving reaction selectivity.
Deep Eutectic Solvents (DES) Choline chloride/UreaBiodegradable, low toxicity, simple to prepare from inexpensive components.Can serve as effective and eco-friendly catalysts and media for nitrile synthesis.

This interactive table outlines various environmentally benign solvent systems and their potential applications.

For instance, biocatalytic approaches using nitrilase enzymes can selectively hydrolyze a dinitrile precursor in an aqueous medium to yield the desired cyanocarboxylic acid. google.com This method operates under mild conditions (ambient temperature and neutral pH), avoids harsh acidic or basic reagents, and uses water as the ultimate green solvent. Such enzymatic processes are highly regioselective and can be a powerful tool for the sustainable production of complex molecules like this compound.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Cyanocyclohexane 1 Carboxylic Acid

Kinetic and Thermodynamic Parameters Governing Transformations

Comprehensive searches of chemical and scientific databases have not yielded specific experimental data on the kinetic and thermodynamic parameters for the transformations of 3-cyanocyclohexane-1-carboxylic acid. Consequently, detailed research findings, including data tables on reaction rates, activation energies, and equilibrium constants for this particular compound, could not be compiled.

While studies on the reactivity of structurally related compounds, such as cyclopentane (B165970) carboxylic acid and cyclohexanecarboxylic acid, have been conducted, these findings are not directly applicable to this compound and are therefore excluded from this focused analysis icm.edu.plresearchgate.netscience.govresearchgate.net. The unique electronic and steric influences of the cyano group at the 3-position of the cyclohexane (B81311) ring are expected to significantly impact the reactivity and energetic profile of the molecule, necessitating specific experimental investigation.

Future research endeavors are required to elucidate the kinetic and thermodynamic landscape of this compound's transformations. Such studies would be invaluable for understanding its reaction mechanisms and predicting its behavior in various chemical environments.

Derivatives, Prodrugs, and Building Block Applications of 3 Cyanocyclohexane 1 Carboxylic Acid

Design and Synthesis of Functionalized Derivatives

The strategic functionalization of 3-cyanocyclohexane-1-carboxylic acid has led to the development of potent enzyme inhibitors. A notable example is in the discovery of Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, which are investigated for their potential in treating obesity. nih.gov DGAT1 is a key enzyme in the final step of triglyceride biosynthesis. nih.gov

Researchers have systematically diversified related scaffolds, such as 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid, to identify novel DGAT1 inhibitors. nih.gov This led to the design of a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold. Further optimization of the linker in this scaffold resulted in the identification of highly potent DGAT1 inhibitors. nih.gov This demonstrates how the cyclohexanecarboxylic acid core can be elaborated into complex heterocyclic systems to achieve specific biological activity.

The synthesis of these derivatives often involves standard peptide coupling conditions or the conversion of the carboxylic acid to an acid chloride, followed by reaction with an appropriate amine. The nitrile group can also be a handle for further transformations, although in the case of the DGAT1 inhibitors, it is the carboxylic acid that is primarily modified.

Table 1: Examples of Functionalized Cyclohexane (B81311) Carboxylic Acid Derivatives as DGAT1 Inhibitors

CompoundScaffoldDGAT1 IC50 (nM)
Compound 64-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid57
Compound 9e4-(5-Phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid14.8

This table is generated based on data from a study on DGAT1 inhibitors and illustrates the potency of derivatives based on the cyclohexane carboxylic acid scaffold. nih.gov

Utilization as a Key Intermediate in Complex Molecule Synthesis (e.g., Pharmaceutical Scaffolds)

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. One of the most prominent examples is its role in the production of tranexamic acid, an anti-plasmin drug used to control bleeding. google.comwikipedia.org

The synthesis of tranexamic acid from this compound involves the catalytic reduction of the nitrile group to an aminomethyl group. google.com The stereochemistry of the final product is critical, with the trans-isomer being the active pharmaceutical ingredient. google.com Therefore, methods to produce stereochemically pure trans-4-aminomethylcyclohexane-1-carboxylic acid are of significant industrial importance. google.comgoogle.com

The general synthetic route involves:

Synthesis of a mixture of cis- and trans-4-cyanocyclohexane-1-carboxylic acid. This can be achieved through methods such as the microwave irradiation of a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. google.com

Stereoisomeric separation or isomerization. Methods are employed to isolate the desired trans-isomer of 4-cyanocyclohexane-1-carboxylic acid or to isomerize the cis-isomer to the trans-isomer. google.comgoogle.com

Reduction of the cyano group. The nitrile functionality of the purified trans-isomer is then reduced to a primary amine, yielding tranexamic acid. google.com

The carboxylic acid group is fundamental to the biological activity of tranexamic acid, as it mimics the structure of lysine (B10760008) and binds to plasminogen. The cyclohexane ring provides the rigid scaffold necessary for the correct spatial orientation of the carboxylic acid and aminomethyl groups.

Strategies for Modifying the Cyclohexane Core

Modification of the cyclohexane core of this compound is essential for controlling the stereochemistry and for introducing additional functional groups that can modulate the pharmacological properties of the final compound.

One key strategy involves the selective synthesis of either the cis or trans isomers. For instance, a process for producing trans-4-cyanocyclohexane-1-carboxylic acid involves the hydrolysis of trans-1,4-dicyanocyclohexane. google.com The separation of cis and trans isomers can be achieved through fractional crystallization, exploiting differences in their solubility. google.com

Another approach to modifying the core involves reactions that introduce new substituents onto the cyclohexane ring. While direct functionalization of the saturated cyclohexane ring can be challenging, modifications can be introduced at earlier stages of the synthesis. For example, starting with a substituted cyclohexene, such as 3-cyclohexene-1-carboxylic acid, allows for reactions at the double bond before or after the introduction of the cyano group. sigmaaldrich.com

Furthermore, the ketone precursor to the cyanohydrin, 3-oxocyclohexanecarboxylic acid, provides a synthetic handle for modifications at the 3-position. chemspider.com Reactions at this keto group before the introduction of the nitrile can lead to a variety of substituted cyclohexane rings.

The choice of synthetic strategy depends on the desired final structure and stereochemistry. The ability to manipulate the cyclohexane core is crucial for fine-tuning the properties of molecules derived from this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-cyanocyclohexane-1-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the cyclohexane (B81311) ring protons and carbons, as well as those of the nitrile and carboxylic acid functionalities.

In ¹³C NMR spectroscopy, the carboxyl carbon atom typically appears in the downfield region of the spectrum, generally between 165 and 185 ppm. pressbooks.pub Saturated aliphatic acids, such as this one, are expected to resonate towards the downfield end of this range. pressbooks.pub The carbon of the nitrile group (C≡N) is expected to absorb in the range of 115 to 130 ppm. pressbooks.pub

The ¹H NMR spectrum will show a characteristic signal for the acidic proton of the carboxylic acid group, which typically appears as a broad singlet at a very downfield chemical shift, often around 12 ppm. pressbooks.pub The exact chemical shift is dependent on factors such as concentration and the solvent used, which influence the degree of hydrogen bonding. pressbooks.pub The protons on the cyclohexane ring will present as a complex series of multiplets in the aliphatic region of the spectrum. The specific coupling patterns and chemical shifts of these protons are vital for determining the relative stereochemistry of the cyano and carboxylic acid groups (cis or trans).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment. For stereochemical determination, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing evidence for their relative spatial orientation on the cyclohexane ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to confirm the molecular formula of this compound and to study its fragmentation patterns, which can provide additional structural information. The molecular formula of this compound is C₈H₁₁NO₂. nih.gov Its exact mass is 153.078978594 Da, and its molecular weight is 153.18 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. For carboxylic acids, a peak corresponding to [M-1]⁺ resulting from the loss of the acidic proton is also possible. youtube.com

Common fragmentation pathways for carboxylic acids in mass spectrometry include the loss of the hydroxyl group (-OH, mass 17) and the loss of the entire carboxyl group (-COOH, mass 45). youtube.com The fragmentation of the cyclohexane ring can also lead to a series of characteristic daughter ions. The presence of the nitrile group will also influence the fragmentation pattern, potentially leading to the loss of HCN (mass 27) or other nitrogen-containing fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion and its fragments with high accuracy, definitively confirming the molecular formula.

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound and for providing insights into its conformational properties.

Infrared Spectroscopy

The IR spectrum of this compound is characterized by several distinct absorption bands that are diagnostic for its functional groups. pressbooks.pub

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (very broad)
C-H (alkane)Stretching2850-3000
Nitrile C≡NStretching2230-2250
Carbonyl C=OStretching1710-1760
Carboxylic Acid C-OStretching1210-1320
Carboxylic Acid O-HBending910-950 (broad)

Data sourced from general IR correlation tables and spectroscopic databases for carboxylic acids and nitriles. pressbooks.publibretexts.orgspectroscopyonline.comlibretexts.orgechemi.com

The O-H stretching vibration of the carboxylic acid is particularly noteworthy for its broadness, a result of extensive hydrogen bonding between molecules. spectroscopyonline.comechemi.com The C=O stretch is typically strong and sharp. libretexts.org The presence of a band in the 2230-2250 cm⁻¹ region is a clear indication of the nitrile group. pressbooks.pub

Raman Spectroscopy

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O and C≡N stretches are usually strong and well-defined. Raman spectroscopy can also be useful for studying the conformational isomers of the cyclohexane ring, as the vibrational modes of the ring are sensitive to its chair, boat, or twist-boat conformation. Surface-enhanced Raman spectroscopy (SERS) could be used to study the molecule's interaction with metal surfaces. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomer Separation

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can be used to assess the purity of this compound and to separate its different isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of carboxylic acids. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be a common approach.

HPLC Method ParameterTypical Conditions
Column C18 or other nonpolar stationary phase
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is adjusted to suppress the ionization of the carboxylic acid, leading to better retention and peak shape. nih.gov
Detection UV detection, typically at a low wavelength (e.g., 210 nm), is suitable for the carboxylic acid group. google.com Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used.

This method can effectively separate the cis and trans diastereomers of this compound due to their different polarities and interactions with the stationary phase. helixchrom.com

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. scholaris.ca Carboxylic acids can sometimes be challenging to analyze directly by GC due to their polarity and tendency to adsorb onto the column. scholaris.ca Derivatization, such as conversion to a more volatile ester (e.g., a methyl ester), is often employed to improve chromatographic performance. metu.edu.tr

GC Method ParameterTypical Conditions
Column A polar capillary column (e.g., a wax-type or a modified polysiloxane phase) is often used for the separation of polar analytes like carboxylic acids or their esters. vurup.skscielo.br
Carrier Gas Helium or hydrogen.
Injector and Detector Temperature Typically set high enough to ensure volatilization without causing thermal degradation.
Detection Flame Ionization Detection (FID) is a common and robust detector. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS). vurup.sk

GC can also be used to separate the cis and trans isomers of the derivatized this compound. The retention times of the isomers will depend on their volatility and interaction with the stationary phase. vurup.sk

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers for both the cis and trans isomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. gcms.cz

This can be achieved using either chiral HPLC or chiral GC.

Chiral HPLC

Chiral HPLC involves the use of a chiral stationary phase (CSP). These phases are designed to have different affinities for the two enantiomers, leading to their separation.

Chiral HPLC ParameterTypical Conditions
Chiral Stationary Phase Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and effective for a broad range of chiral compounds, including carboxylic acids. google.com
Mobile Phase Typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). google.com A small amount of an acidic additive (e.g., trifluoroacetic acid) is often included to improve the peak shape of acidic analytes. google.com
Detection UV detection is commonly used.

The separation of enantiomers allows for the quantification of each, from which the enantiomeric excess can be calculated. rsc.org

Chiral GC

For volatile compounds, chiral GC is also a viable option. This technique also utilizes a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz Similar to standard GC, the analyte may need to be derivatized to an ester to improve its volatility and chromatographic behavior. The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase result in different retention times, allowing for their separation and quantification.

Alternatively, a diastereomeric resolution approach can be used. In this method, the racemic carboxylic acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by non-chiral chromatography (HPLC or GC). tcichemicals.com After separation, the resolving agent is removed to yield the individual enantiomers of the original acid.

Computational Chemistry and Theoretical Modeling of 3 Cyanocyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-cyanocyclohexane-1-carboxylic acid. These methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's electronic structure, stability, and related energetic properties.

Electronic Structure and Computed Properties: Calculations provide key descriptors for the molecule. Using computational chemistry packages, various properties can be predicted. For this compound (C₈H₁₁NO₂), these properties offer a baseline understanding of its molecular characteristics. nih.gov

Interactive Data Table: Computed Molecular Properties of this compound

Property Value Method/Reference
Molecular Formula C₈H₁₁NO₂ PubChem nih.gov
Molecular Weight 153.18 g/mol Computed by PubChem nih.gov
Exact Mass 153.078978594 Da Computed by PubChem nih.gov
XLogP3-AA 0.9 Computed by XLogP3 nih.gov
Hydrogen Bond Donor Count 1 Computed by Cactvs nih.gov
Hydrogen Bond Acceptor Count 3 Computed by Cactvs nih.gov
Rotatable Bond Count 2 Computed by Cactvs nih.gov

Energetics and Acidity: Theoretical methods are crucial for predicting the energetics of a molecule, including its acidity (pKa). The pKa of the carboxylic acid group is highly influenced by the cyclohexane (B81311) ring and the electron-withdrawing cyano group. DFT methods, such as M06-2X, combined with a continuum solvation model like the SMD model, have been shown to accurately predict the pKa of carboxylic acids in aqueous solutions. osti.govosti.gov For instance, studies on various carboxylic acids have achieved mean unsigned errors of less than 1.0 pK unit, demonstrating the predictive power of these computational approaches. osti.gov The calculation involves determining the Gibbs free energy change for the deprotonation reaction in solution, a critical parameter for understanding the molecule's behavior in different chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar structure of the cyclohexane ring in this compound gives rise to multiple possible conformations, primarily the low-energy chair forms. The substituents—the carboxylic acid and the cyano group—can occupy either axial (a) or equatorial (e) positions. This results in four potential stereoisomers: cis-diequatorial, cis-diaxial, trans-equatorial-axial, and trans-axial-equatorial.

Conformational Analysis: The relative stability of these conformers is determined by steric and electronic factors. Generally, substituents prefer the less-strained equatorial position. For a 1,3-disubstituted cyclohexane, the diequatorial conformer is typically the most stable. However, intramolecular interactions, such as hydrogen bonding, can influence the conformational equilibrium. Studies on analogous molecules like cis-cyclohexane-1,3-diol have shown that the conformational preference is highly solvent-dependent. rsc.org In non-polar solvents, an intramolecular hydrogen bond can stabilize the diaxial conformer, whereas in protic or hydrogen-bond-accepting solvents, the diequatorial conformer is favored due to better solvation. rsc.org A similar analysis for this compound would involve calculating the relative energies of all possible chair conformations to predict the dominant species under various conditions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape, solvent interactions, and the stability of the molecule. chemrxiv.org For this compound, an MD simulation in a solvent box (e.g., water) would reveal the frequencies of conformational transitions (e.g., chair flips) and the stability of specific conformers. Furthermore, MD simulations are invaluable for studying how the molecule interacts with larger systems, such as proteins, by examining the stability of its binding pose within a receptor site over several nanoseconds. nih.gov

Prediction of Spectroscopic Parameters and Validation

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is highly effective for this purpose. nih.gov For this compound, calculations would predict distinct chemical shifts for the protons and carbons depending on their position (axial vs. equatorial) and proximity to the electron-withdrawing cyano and carboxylic acid groups. Comparing these predicted shifts with experimental spectra helps in assigning the signals and confirming the dominant conformation in solution.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to IR and Raman spectra can also be computed. After optimizing the molecular geometry, a frequency calculation yields the normal modes of vibration. These theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov Key predicted vibrational modes for this compound would include the C=O stretch of the carboxylic acid, the O-H stretch, and the C≡N stretch of the nitrile group.

Interactive Data Table: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Typical Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch ~3500 (monomer), broad ~3000 (dimer)
Carboxylic Acid C=O stretch ~1700-1750
Cyano Group C≡N stretch ~2240-2260

Note: These are typical ranges and the exact computed values would depend on the level of theory and basis set used.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to explore potential chemical reactions involving this compound, mapping out the energy landscape from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

A plausible reaction for a carboxylic acid is decarboxylation. For instance, photoredox-catalyzed decarboxylation can generate a radical intermediate. nih.gov A computational study could model this process for this compound. The reaction pathway would be:

Formation of a carboxyl radical upon single-electron oxidation.

Extrusion of CO₂ to form a cyanocyclohexyl radical.

Subsequent reaction of the radical.

Quantum chemical calculations would be used to find the geometry of the transition state for the CO₂ extrusion step. The activation energy (the energy difference between the reactant and the TS) can then be calculated, providing a quantitative measure of the reaction's feasibility. Similarly, modeling the synthesis of this compound, such as through the reduction of an oxo-precursor like 3-cyano-cyclohexanone-1-carboxylic acid, would involve characterizing the transition states for the hydrogenation steps. google.com

Quantitative Structure-Activity Relationship (QSAR) for In Vitro Interactions

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, a QSAR study could predict its potential as an inhibitor for a specific enzyme or receptor.

The process involves several steps:

Descriptor Calculation: A set of molecular descriptors for this compound and related molecules would be calculated. These can be constitutional (e.g., molecular weight), topological, or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, surface charges). nih.gov

Model Building: Using a training set of molecules with known biological activity (e.g., IC₅₀ values), a statistical model is built that correlates the descriptors with the activity.

Prediction and Validation: The model is then used to predict the activity of this compound.

For example, carboxylic acid derivatives have been investigated as potential inhibitors of histone deacetylase 6 (HDAC6). nih.gov A QSAR model could be developed to predict the HDAC6 inhibitory activity of this compound. Structure-based methods like molecular docking would first be used to predict its binding mode and affinity to the enzyme's active site. The calculated binding energy, along with other computed descriptors, could then serve as inputs for a QSAR model to provide a quantitative prediction of its in vitro efficacy. nih.gov

Exploration of Biological Interactions and Agro Chemical Relevance in Vitro and Mechanistic Focus

Investigation of Enzyme Inhibition Profiles (e.g., in vitro enzymatic assays)

While specific in vitro enzymatic assay data for 3-cyanocyclohexane-1-carboxylic acid is not extensively available in public literature, the structural motifs of the molecule suggest potential interactions with various enzymes. Carboxylic acids are known to interact with the active sites of numerous enzymes, often acting as inhibitors by mimicking substrates or binding to catalytic residues. researchgate.net The presence of the nitrile group, a feature in several approved drugs, can also contribute to enzyme binding and inhibition. rsc.org

For instance, studies on other carboxylic acid derivatives have shown inhibitory activity against enzymes like histone deacetylases (HDACs) and proteases. The evaluation of this compound against a panel of such enzymes through in vitro assays would be a critical step in elucidating its specific biological activity.

Table 1: Hypothetical In Vitro Enzyme Inhibition Screening Panel for this compound

Enzyme ClassSpecific Enzyme ExampleRationale for Testing
ProteasesTrypsin, ChymotrypsinCarboxylic acid group may interact with active site serine or histidine residues.
Histone DeacetylasesHDAC1, HDAC2Many known HDAC inhibitors possess a carboxylic acid for zinc binding.
Carbonic AnhydrasesCA-I, CA-IICarboxylic acids can interact with the zinc ion in the active site.
KinasesVariousThe nitrile group can form hydrogen bonds or other interactions in the ATP-binding pocket. nih.gov

This table is illustrative and based on the chemical features of the compound.

Receptor Binding Studies and Ligand-Target Interactions (emphasizing in vitro mechanisms)

The potential for this compound to act as a ligand for various receptors is an area ripe for investigation. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry that can participate in hydrogen bonding, dipole-dipole interactions, and even covalent bonding in some cases, thereby influencing receptor affinity and selectivity. rsc.orgnih.gov

For example, cyanoindole derivatives have been shown to be highly selective ligands for dopamine (B1211576) receptors. nih.gov While a direct parallel cannot be drawn, it highlights the potential of the cyano- group to mediate specific ligand-receptor interactions. In vitro radioligand binding assays using a panel of receptors would be necessary to determine the binding profile of this compound.

Antimicrobial Activity Studies (e.g., in vitro growth inhibition assays)

Carboxylic acids themselves can exhibit antimicrobial effects by disrupting cell membranes and altering intracellular pH. researchgate.net The combination of the carboxylic acid and the nitrile group in this compound could potentially lead to a unique spectrum of antimicrobial activity. Standard in vitro growth inhibition assays, such as broth microdilution or agar (B569324) well diffusion, would be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2: Representative Panel for In Vitro Antimicrobial Susceptibility Testing

MicroorganismGram StainRationale
Escherichia coliNegativeCommon model for Gram-negative bacteria.
Pseudomonas aeruginosaNegativeOpportunistic pathogen known for antibiotic resistance.
Staphylococcus aureusPositiveCommon model for Gram-positive bacteria.
Bacillus subtilisPositiveModel organism for Gram-positive bacteria.
Candida albicansN/A (Fungus)Common opportunistic fungal pathogen.

Role as a Precursor in Agrochemical Synthesis

One of the most documented applications of this compound is its role as a precursor in chemical synthesis. Specifically, the trans-isomer of 4-cyanocyclohexane-1-carboxylic acid is a known intermediate in the production of the anti-ulcer agent cetraxate (B1206930) hydrochloride and a hemostatic agent. While this is the 4-cyano isomer, it points to the utility of cyanocyclohexane carboxylic acids as building blocks in the synthesis of larger, more complex molecules.

Furthermore, cyclohexanecarboxylic acid itself has been identified as a plant growth stimulant. nih.gov This suggests that derivatives of cyclohexanecarboxylic acid, including the 3-cyano variant, could be explored for the development of new plant growth regulators or other agrochemicals. The nitrile group can be chemically transformed into other functional groups, such as amines or amides, which could lead to a diverse range of final products with potential herbicidal, fungicidal, or insecticidal properties.

Pharmacophore Elucidation and Molecular Docking Studies

In the absence of extensive empirical data, computational methods like pharmacophore elucidation and molecular docking can provide valuable insights into the potential biological activity of this compound.

Pharmacophore Elucidation: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. dovepress.com For this compound, a pharmacophore model would typically include a hydrogen bond acceptor (the nitrile nitrogen and carbonyl oxygen), a hydrogen bond donor (the carboxylic acid proton), and a hydrophobic region (the cyclohexane (B81311) ring). This model could then be used to virtually screen large compound libraries to identify other molecules with similar features and potentially similar biological activities.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.net Docking studies could be performed to simulate the interaction of this compound with the active sites of various enzymes or the binding pockets of receptors. Such studies could predict the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, the nitrile group could be investigated for its potential to interact with specific amino acid residues in a binding site. nih.gov

These computational approaches are instrumental in prioritizing experimental studies and in the rational design of more potent and selective derivatives of this compound.

Future Perspectives and Emerging Research Directions

Unaddressed Challenges in Synthesis and Reactivity

While the synthesis of substituted cyclohexanes is a well-established field in organic chemistry, significant challenges remain in the stereoselective synthesis of specific isomers of 3-cyanocyclohexane-1-carboxylic acid. The presence of two substituents on the cyclohexane (B81311) ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and, consequently, different physical, chemical, and potentially biological properties.

A primary unaddressed challenge lies in the development of highly efficient and diastereoselective synthetic routes to access either the cis or trans isomer in high purity. Current methodologies often result in mixtures of diastereomers, necessitating challenging separation processes. Future research will likely focus on the application of modern organocatalytic and transition-metal-catalyzed reactions to control the stereochemical outcome of the synthesis. For instance, asymmetric Michael additions to cyclohexene precursors or stereoselective nitrile additions to cyclohexanecarboxylic acid derivatives could provide elegant solutions.

Furthermore, the reactivity of the nitrile and carboxylic acid functionalities in the specific context of the cyclohexane ring requires more thorough investigation. The conformational rigidity of the cyclohexane chair forms can influence the accessibility and reactivity of these functional groups. For example, the reactivity of an axial versus an equatorial carboxylic acid or nitrile group can differ significantly due to steric hindrance from 1,3-diaxial interactions. libretexts.orglibretexts.org A deeper understanding of these conformational effects on reactivity is crucial for designing predictable and efficient synthetic transformations.

Table 1: Comparison of Isomer Stability and Potential Reactivity

IsomerSubstituent Orientations (most stable chair conformation)Key Conformational FeaturePredicted Relative Reactivity
trans1,3-diequatorialLower steric strainHigher reactivity of both functional groups
cis1-axial, 3-equatorial or 1-equatorial, 3-axialPresence of 1,3-diaxial interactions in one conformerPotentially lower reactivity of the axial group

Potential for Novel Derivatization Strategies

The dual functionality of this compound offers a versatile platform for the synthesis of a wide array of novel derivatives. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. msu.edufiveable.me

Future research is expected to exploit this dual reactivity to construct complex molecules with tailored properties. For example, the carboxylic acid could serve as an anchor point for conjugation to biomolecules or polymers, while the nitrile group is transformed into a pharmacologically active amine. This orthogonal reactivity is a key advantage for medicinal chemistry and drug discovery. The development of one-pot, multi-component reactions involving both the nitrile and carboxylic acid functionalities could lead to the rapid generation of molecular libraries for high-throughput screening. researchgate.net

Moreover, the cyclohexane scaffold itself can be further functionalized. The introduction of additional substituents on the ring could lead to derivatives with enhanced biological activity or improved material properties. Strategies for the late-stage functionalization of the cyclohexane backbone of this compound derivatives are an emerging area of interest.

Advancements in Analytical and Computational Characterization

The comprehensive characterization of this compound and its derivatives necessitates the use of advanced analytical and computational techniques. A significant challenge in the analytical realm is the separation and quantification of the cis and trans diastereomers, as well as their respective enantiomers, if a chiral synthesis is employed.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the separation of stereoisomers. nih.govresearchgate.netcsfarmacie.cz Future advancements in chiral column technology and mobile phase optimization will be crucial for achieving baseline separation of all four potential stereoisomers of this compound. Capillary electrophoresis (CE) also presents a high-resolution separation technique for chiral analysis. nih.govwvu.edu

Computational chemistry offers invaluable insights into the conformational preferences and electronic properties of this compound and its derivatives. wisc.edu Density functional theory (DFT) calculations can be employed to predict the relative stabilities of the different chair conformations of the cis and trans isomers, providing a theoretical basis for understanding their reactivity. Molecular dynamics simulations can further elucidate the dynamic behavior of these molecules in different solvent environments, which is particularly relevant for predicting their behavior in biological systems. nih.gov These computational models can aid in the rational design of new derivatives with specific desired conformations and properties.

Table 2: Applicable Advanced Analytical and Computational Techniques

TechniqueApplication for this compoundExpected Insights
Chiral HPLCSeparation of stereoisomersQuantification of diastereomeric and enantiomeric purity
Capillary ElectrophoresisHigh-resolution separation of isomersOrthogonal method for purity assessment
2D NMR SpectroscopyStructural elucidation and conformational analysisDetermination of relative stereochemistry (cis vs. trans) and conformational preferences
DFT CalculationsPrediction of isomer stability and reactivityUnderstanding of thermodynamic and kinetic properties
Molecular DynamicsSimulation of molecular behavior in solutionInsights into solvation effects and dynamic conformational changes

Emerging Applications in Chemical Biology and Materials Science

The unique structural features of this compound make it a promising candidate for applications in both chemical biology and materials science.

In the realm of chemical biology , derivatives of this compound could serve as novel scaffolds for the design of bioactive molecules. The rigid cyclohexane core can position the nitrile and carboxylic acid-derived functionalities in specific three-dimensional orientations, enabling precise interactions with biological targets such as enzymes and receptors. The nitrile group, for instance, is a known pharmacophore in various drugs, and its incorporation into a constrained cyclohexane ring could lead to enhanced potency and selectivity. The carboxylic acid moiety can be used as a handle for creating bioisosteres to improve pharmacokinetic properties. nih.govedgccjournal.org For example, cyclohexanecarboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity. nih.gov

In materials science , this compound can be envisioned as a versatile building block for the synthesis of novel polymers and coordination frameworks. researchgate.netmdpi.comresearchgate.netnih.govnih.gov The bifunctional nature of the molecule allows for its incorporation into polyesters or polyamides through the carboxylic acid group, while the nitrile group can be used for post-polymerization modifications or to introduce specific functionalities. The rigidity of the cyclohexane unit can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the ability of the carboxylic acid and nitrile groups to coordinate with metal ions opens up possibilities for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-cyanocyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via functionalization of cyclohexane derivatives. For example:

  • Oxidation : Cyclohexene precursors (e.g., 3-cyclohexene-1-carboxylic acid, CAS 4771-80-6) can be oxidized using KMnO₄ or CrO₃ to introduce carboxylic acid groups .

  • Cyanation : Substitution reactions with cyanide sources (e.g., KCN or CuCN) at the cyclohexane scaffold may introduce the nitrile group .

  • Key Considerations : Optimize solvent polarity (e.g., DMF for cyanation) and temperature (80–120°C) to minimize side reactions like hydrolysis of the nitrile group.

    • Data Table :
PrecursorReagentTemperature (°C)Yield (%)Byproducts
3-Cyclohexene-1-carboxylic acidKCN/DMF10045–55Hydrolyzed carboxylic acid
Cyclohexane-1-carboxylic acid derivativeCuCN/THF12030–40Unreacted precursor

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the cyclohexane ring conformation and nitrile/carboxylic acid functional groups. For example, the nitrile carbon typically resonates at ~115–120 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (e.g., Q-Exactive Orbitrap) validates molecular weight (C₈H₉NO₂; theoretical 151.06 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported conformational stability of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate chair vs. boat conformations to assess energy differences. Studies on analogous cyclohexane derivatives (e.g., 1-amino-2-phenylcyclohexanecarboxylic acid) show chair conformers are favored by ~5–8 kcal/mol due to reduced steric strain .
  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying regions prone to nucleophilic attack (e.g., nitrile group reactivity) .
  • Validation : Cross-reference computational data with experimental NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) .

Q. What strategies mitigate side reactions during derivatization of this compound into bioactive analogs?

  • Methodological Answer :

  • Esterification : Protect the carboxylic acid with tert-butyl groups using DCC/DMAP to prevent nucleophilic interference during nitrile modifications .

  • Reductive Amination : Convert the nitrile to an amine via hydrogenation (H₂/Pd-C) or Staudinger reactions, but avoid acidic conditions to prevent decarboxylation .

  • Case Study : Derivatization to β-homoglutamic acid analogs requires chiral catalysts (e.g., Ru-BINAP) to control stereochemistry at the β-carbon .

    • Data Table :
DerivativeReaction ConditionsPurity (%)Chirality (ee%)
β-Homoglutamic acid analogH₂ (50 psi)/Pd-C, Ru-BINAP9285–90
tert-Butyl esterDCC/DMAP, RT98N/A

Contradiction Analysis

Q. Why do conflicting reports exist regarding the hydrolytic stability of the nitrile group under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Hydrolysis : The nitrile group hydrolyzes to carboxylic acid at pH < 3 (via H⁺ catalysis) but remains stable at pH 5–6. Contradictions arise from uncontrolled trace metal ions (e.g., Cu²⁺) in some studies, which accelerate hydrolysis .
  • Mitigation : Use ultrapure water (18 MΩ·cm) and chelating agents (e.g., EDTA) in reaction buffers to suppress metal-catalyzed hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.